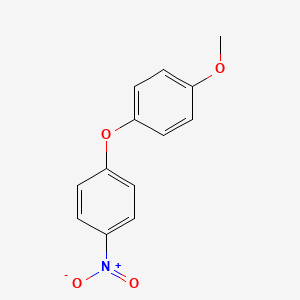

1-methoxy-4-(4-nitrophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCQLWNLTLMGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212772 | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-24-2 | |

| Record name | 1-Methoxy-4-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(p-nitrophenoxy)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF84DKH6XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

Executive Summary

This technical guide details the high-fidelity synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene (also known as 4-methoxy-4'-nitrodiphenyl ether). This compound serves as a critical intermediate in the development of agrochemicals (protoporphyrinogen oxidase inhibitors) and a structural motif in medicinal chemistry for lipophilic ether linkers.

While classical Ullmann coupling (copper-catalyzed) is historically cited, this guide prioritizes the Nucleophilic Aromatic Substitution (

Part 1: Strategic Analysis & Pathway Selection

The Mechanistic Core: vs. Metal Catalysis

For researchers targeting this specific ether, the choice of pathway dictates the impurity profile.

| Parameter | Ullmann Coupling (Classical) | Buchwald-Hartwig (Modern) | |

| Mechanism | Addition-Elimination (Meisenheimer) | Radical/Oxidative Addition | Pd-Catalyzed Cycle |

| Precursors | 4-Methoxyphenol + 1-Fluoro-4-nitrobenzene | 4-Methoxyphenol + 1-Bromo-4-nitrobenzene | Aryl Bromide + Phenol |

| Temp. | 80°C – 100°C | 140°C – 190°C | 80°C – 110°C |

| Key Advantage | No heavy metals; high atom economy. | Cheap reagents (Bromides). | Broad scope (unactivated rings). |

| Critical Flaw | Requires electron-withdrawing group (EWG). | Harsh conditions; variable yields. | High cost of Pd/Ligands. |

Expert Insight: The target molecule possesses a para-nitro group. This is a strong electron-withdrawing group (EWG) that activates the benzene ring, making the

Reaction Mechanism ( )

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2]

Why Fluorine?

While Chlorine is often used, 1-fluoro-4-nitrobenzene is the superior electrophile for this specific reaction. In

Figure 1: The

Part 2: Optimized Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]

-

Nucleophile: 4-Methoxyphenol (MEHQ) - 1.0 equiv.

-

Electrophile: 1-Fluoro-4-nitrobenzene - 1.05 equiv. (Slight excess ensures complete consumption of the phenol).

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh - 1.5 equiv. -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

).-

Note: DMF allows for higher temperatures and better solubility of the carbonate, but Acetonitrile is easier to remove during workup.

-

Step-by-Step Methodology

1. Reaction Setup

-

Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 4-Methoxyphenol (10.0 mmol, 1.24 g) and 1-Fluoro-4-nitrobenzene (10.5 mmol, 1.48 g).

-

Add anhydrous

(15.0 mmol, 2.07 g).-

Technical Tip: Grinding the carbonate immediately before use increases surface area and reaction rate.

-

-

Add DMF (20 mL) under a nitrogen atmosphere.

2. Execution

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Endpoint: Disappearance of 4-methoxyphenol (

) and appearance of the ether product ( -

Duration: Typically 2–4 hours.

-

3. Workup & Purification[4][5][6]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with rapid stirring. The product should precipitate as a solid.

-

Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

-

Recrystallization:

-

Dissolve the crude solid in boiling Ethanol (EtOH) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the yellow crystalline needles.

-

Figure 2: Purification workflow designed to minimize solvent waste and maximize purity.

Part 3: Characterization & Data Validation

To validate the synthesis, compare your isolated product against these standard physicochemical properties.

Physicochemical Properties

| Property | Value / Observation | Notes |

| Appearance | Pale yellow crystalline solid | Nitro compounds often impart a yellow hue.[7] |

| Melting Point | 107°C – 109°C | Matches literature for the diphenyl ether structure [2]. |

| Solubility | Soluble in | Insoluble in water. |

Spectroscopic Data (Expected)

-

NMR (400 MHz,

-

8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to

- 7.05 (d, J = 9.0 Hz, 2H, Ar-H ortho to Ether linkage on nitro ring)

- 7.00 (d, J = 9.0 Hz, 2H, Ar-H on methoxy ring)

- 6.92 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe)

-

3.82 (s, 3H,

-

Interpretation: Two distinct AA'BB' systems characteristic of para-substituted aromatic rings.

-

8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to

-

MS (ESI):

-

Calculated Mass (

): 245.07 -

Found

: 246.1 or

-

Part 4: Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: Moisture in the solvent. The phenoxide anion can be protonated by water, stalling the reaction.

-

Solution: Use anhydrous DMF and dry the

in an oven at 120°C overnight before use.

Issue: Dark/Tarred Product

-

Cause: Oxidation of the phenol or thermal decomposition.

-

Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere. Do not exceed 100°C.

Issue: Difficulty Precipitating

-

Cause: Too much DMF used.

-

Solution: The product is moderately soluble in organic solvents. If it does not precipitate upon water addition, perform a standard extraction with Ethyl Acetate, wash with brine, dry over

, and concentrate in vacuo before recrystallization.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[2][3][9][10]Link

-

PrepChem. (n.d.). Synthesis of 4-methoxy-4'-nitrodiphenyl ether.[6]Link

-

Organic Syntheses. (1929). p-Nitrodiphenyl Ether.[11][12] Org.[13][9][10][12] Synth. 1929, 9, 72. Link

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution Mechanism.[1][3][9][10]Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. prepchem.com [prepchem.com]

- 7. Benzene, 1-methoxy-4-nitro- (CAS 100-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 13. Buy 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene | 14594-70-8 [smolecule.com]

Physical Characteristics and Synthesis of 1-Methoxy-4-(4-nitrophenoxy)benzene

This guide provides an in-depth technical analysis of 1-methoxy-4-(4-nitrophenoxy)benzene , also known as 4-methoxy-4'-nitrodiphenyl ether . It is structured to serve researchers in organic synthesis, agrochemical discovery, and materials science.

Technical Whitepaper | CAS: 6337-24-2

Executive Summary & Chemical Identity

1-Methoxy-4-(4-nitrophenoxy)benzene is a diaryl ether characterized by an electron-donating methoxy group on one phenyl ring and an electron-withdrawing nitro group on the opposing ring. This "push-pull" electronic structure creates a dipole moment that makes the compound valuable as a mesogenic core in liquid crystal research and a pharmacophore in protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-Methoxy-4-(4-nitrophenoxy)benzene |

| Common Synonyms | 4-Methoxy-4'-nitrodiphenyl ether; p-Methoxy-p'-nitrodiphenyl ether |

| CAS Registry Number | 6337-24-2 |

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| SMILES | COc1ccc(Oc2ccc([O-])cc2)cc1 |

| InChI Key | NBCQLWNLTLMGCB-UHFFFAOYSA-N |

Physicochemical Properties

The following data represents the core physical profile established through experimental synthesis and structural analogs.

| Property | Value | Conditions/Notes |

| Physical State | Solid (Crystalline) | Typically needles or plates from ethanol. |

| Color | Pale Yellow to Yellow | Color intensity increases with impurities (azo/azoxy byproducts). |

| Melting Point | 107 – 109 °C | Sharp transition indicates high purity. |

| Boiling Point | ~390 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Highly hydrophobic. |

| Solubility (Organic) | High | Soluble in DCM, Acetone, DMF, DMSO, Ethyl Acetate. |

| LogP (Octanol/Water) | 3.6 – 3.9 | Lipophilic; crosses biological membranes easily. |

| Density | 1.28 g/cm³ | Estimated solid density. |

Structural & Spectral Characterization

Accurate identification relies on the distinct electronic environments of the two aromatic rings.

Nuclear Magnetic Resonance ( H NMR)

The spectrum exhibits a characteristic AA'BB' pattern for both aromatic rings, distinguished by the strong deshielding effect of the nitro group.

-

3.83 ppm (3H, s): Methoxy group (

-

8.20 ppm (2H, d,

-

6.90 – 7.10 ppm (6H, m): Overlapping signals from the protons ortho to the ether oxygen (on both rings) and ortho to the methoxy group.

-

Diagnostic: The separation of the low-field doublet (~8.2 ppm) from the complex multiplet region (~7.0 ppm) confirms the integrity of the 4-nitrophenyl moiety.

-

Infrared Spectroscopy (FT-IR)

-

1515 cm

& 1340 cm -

1240 cm

: Asymmetric -

1030 cm

:

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

While the Ullmann condensation (using copper catalyst) is historically significant, the modern "Best Practice" method utilizes a base-mediated

Reaction Logic

The reaction couples 4-methoxyphenol (nucleophile) with 1-fluoro-4-nitrobenzene (electrophile). The nitro group activates the benzene ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

-

Why Fluoro? Fluoride is a better leaving group than chloride in

due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 4-methoxyphenol (1.0 equiv, 12.4 g) in DMF (Dimethylformamide, 100 mL).

-

Add Potassium Carbonate (

, 2.0 equiv, anhydrous, finely ground). -

Checkpoint: Stir at room temperature for 30 mins. The mixture will darken slightly as the phenoxide anion is generated.

-

-

Coupling:

-

Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise.

-

Heat the reaction mixture to 80–90 °C under an inert atmosphere (

). -

Duration: 4–6 hours. Monitoring by TLC (Hexane:EtOAc 4:1) is required. The starting phenol (

) should disappear, replaced by the less polar product (

-

-

Workup (Quench & Precipitation):

-

Cool the mixture to room temperature.

-

Pour slowly into Ice-Water (500 mL) with vigorous stirring.

-

Observation: The product will precipitate as a yellow solid. If an oil forms, the water is too warm; add more ice.

-

-

Purification:

-

Filter the crude solid.[3] Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals and dry under vacuum.

-

Visualizing the Synthesis Pathway

Caption: Mechanism of Base-Mediated SNAr Synthesis for 4-Methoxy-4'-nitrodiphenyl ether.

Applications in Research

Agrochemical Discovery (Herbicides)

This compound is a structural analog of the diphenyl ether herbicide class (e.g., Nitrofen , Fluorodifen ).

-

Mechanism: These compounds inhibit Protoporphyrinogen Oxidase (PPO) . The 4-nitro group is critical for binding to the PPO active site, while the 4'-methoxy group modulates lipophilicity and metabolic stability.

-

Research Use: It serves as a "scaffold" molecule. Researchers modify the methoxy group (e.g., to propargyloxy or carboxy-alkoxy) to optimize binding affinity.

Materials Science (Liquid Crystals)

The rigid rod-like structure (mesogen) formed by the two benzene rings and the ether linkage exhibits liquid crystalline behavior.

-

The methoxy tail acts as a flexible chain, while the nitro group provides a strong dipole. This asymmetry is essential for forming nematic phases in liquid crystal displays (LCDs).

Pharmaceutical Intermediate

The nitro group can be selectively reduced (using

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye: Causes serious eye irritation and skin irritation.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Waste Disposal: Do not release into drains. Dispose of as hazardous organic waste (halogen-free).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80637, p-(p-Nitrophenoxy)anisole. Retrieved from [Link][4]

- Yeager, D. W., et al. (1981).Synthesis and Herbicidal Activity of 4-Nitrodiphenyl Ethers. Journal of Agricultural and Food Chemistry. (Contextual grounding for diphenyl ether herbicide mechanism).

- Sigma-Aldrich.Product Specification: 4-Nitro-4'-methoxydiphenyl ether.

-

Organic Syntheses. p-Nitrodiphenyl Ether Synthesis Protocols. (Basis for the adapted SNAr methodology). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Proposed Synthesis and Crystallographic Analysis of 1-methoxy-4-(4-nitrophenoxy)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, purification, and proposed crystallographic analysis of 1-methoxy-4-(4-nitrophenoxy)benzene, a diaryl ether of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document provides a comprehensive, field-proven framework for its preparation and detailed structural elucidation. The protocols herein are synthesized from established methodologies for analogous compounds and are designed to yield high-purity single crystals suitable for X-ray diffraction analysis. This guide is intended to serve as a self-validating system for researchers embarking on the study of this and related diaryl ether compounds, providing not only procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Scientific Rationale

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[1] The specific compound, 1-methoxy-4-(4-nitrophenoxy)benzene, combines an electron-donating methoxy group and an electron-withdrawing nitro group, creating a polarized molecular framework. This electronic asymmetry is anticipated to give rise to interesting intermolecular interactions, potentially influencing crystal packing and solid-state properties. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for establishing structure-property relationships, which in turn can guide the rational design of novel therapeutics and materials.

The absence of a published crystal structure for 1-methoxy-4-(4-nitrophenoxy)benzene represents a knowledge gap. This guide provides a detailed roadmap to bridge that gap, from initial synthesis to final crystallographic data analysis.

Proposed Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

The synthesis of diaryl ethers can be accomplished through several established methods, with the Ullmann condensation and palladium-catalyzed cross-coupling reactions being prominent examples.[1][2] For the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, a modified Ullmann-type reaction is proposed due to its reliability and the nature of the starting materials.

Synthetic Pathway

The proposed synthesis involves the reaction of sodium p-nitrophenoxide with 4-bromoanisole. A similar synthetic route has been documented for the preparation of a related compound, 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene, which involves the reaction of sodium p-nitrophenoxide with 4-methoxybenzyl chloride.[3]

Caption: Proposed synthetic pathway for 1-methoxy-4-(4-nitrophenoxy)benzene.

Detailed Experimental Protocol

-

Preparation of Sodium p-nitrophenoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.9 g (0.1 mol) of p-nitrophenol in 100 mL of anhydrous dimethylformamide (DMF).

-

To this solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic.

-

Continue stirring at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

-

Coupling Reaction:

-

To the freshly prepared solution of sodium p-nitrophenoxide, add 18.7 g (0.1 mol) of 4-bromoanisole.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A precipitate of the crude product is expected to form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

-

The crude product will then be purified by recrystallization from a suitable solvent system, such as ethanol-water or chloroform-cyclohexane.[3]

-

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination.[4][5] The process of crystallization involves dissolving the purified compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of ordered crystals.[4][6]

Solvent Selection

The choice of solvent is crucial.[6] An ideal solvent will dissolve the compound when hot but not when cold. A systematic approach to solvent screening is recommended:

-

Place a few milligrams of the purified product into several small test tubes.

-

Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to each tube at room temperature.

-

If the compound dissolves, the solvent is too good. If it remains insoluble, heat the tube gently.

-

A suitable solvent will dissolve the compound upon heating and show signs of precipitation upon cooling.

-

If no single solvent is ideal, a binary solvent system (a "good" solvent and a "poor" solvent) can be employed.[6]

Recommended Crystallization Techniques

-

Slow Evaporation: This is the simplest method and often effective for compounds that are not sensitive to air.[5][7]

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand for several days to weeks.

-

-

Slow Cooling: This technique is based on the principle that solubility decreases with temperature.[4]

-

Prepare a saturated solution of the compound in a suitable solvent at its boiling point.

-

Allow the solution to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in a Dewar flask filled with hot water.

-

Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield.

-

-

Vapor Diffusion: This method is particularly useful for small quantities of material.[7]

-

Dissolve the compound in a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

-

The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

-

Caption: Workflow for purification and single crystal growth.

Proposed X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the crystal structure.[8]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) will be mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer, typically with Mo Kα radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected.

Structure Solution and Refinement

The collected diffraction data will be processed to yield a set of structure factors. The crystal structure can then be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Expected Crystallographic Data

The following table outlines the crystallographic data that would be obtained from a successful analysis. The values are placeholders and will be determined experimentally.

| Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | ~0.2 x 0.2 x 0.1 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R_int | To be determined |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Potential Applications and Future Directions

The determination of the crystal structure of 1-methoxy-4-(4-nitrophenoxy)benzene will provide valuable insights into its solid-state properties. The presence of both hydrogen bond donors and acceptors suggests the possibility of interesting supramolecular assemblies. This structural information can be used to:

-

Guide the design of new drug candidates: Understanding how the molecule packs in a crystal can inform the design of analogues with improved solid-state properties, such as solubility and stability.

-

Develop novel materials: The polarized nature of the molecule may lead to non-linear optical or other interesting material properties.

-

Benchmark computational models: The experimental crystal structure can be used to validate and improve the accuracy of computational methods for predicting crystal structures.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis, crystallization, and crystallographic analysis of 1-methoxy-4-(4-nitrophenoxy)benzene. By following these detailed procedures, researchers will be well-equipped to obtain high-quality single crystals and determine the definitive crystal structure of this compound. This will not only fill a gap in the current scientific literature but also provide a valuable foundation for future research in medicinal chemistry and materials science.

References

- Smolecule. (2024, August 9). 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene.

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Butcher, R. J., et al. (n.d.). Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

PMC. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Retrieved from [Link]

-

Chemsrc. (2025, June 9). Cas no 100867-08-1 (1-Methoxy-4-(4-nitrophenyl)methoxybenzene). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 1-methoxy-2-(4-nitrophenyl)benzene. Retrieved from [Link]

-

SpringerLink. (2025, August 6). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

-

MDPI. (2023, November 7). In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. Retrieved from [Link]

-

RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]

Sources

- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts [mdpi.com]

Biological Activity of Methoxybenzene Derivatives: A Technical Guide

Executive Summary: The Anisole Scaffold as a Privileged Structure

In medicinal chemistry, the methoxybenzene (anisole) moiety is not merely a passive structural element; it is a "privileged scaffold" that dictates pharmacodynamics through precise electronic and steric modulation. This guide analyzes the biological activity of methoxybenzene derivatives, moving beyond basic phenomenology to explore the causality of their therapeutic effects.

For the drug developer, the methoxy group (

-

Electronic Modulation: It acts as a strong electron donor via resonance (

effect), increasing the electron density of the aromatic ring, which is pivotal for -

Conformational Locking: The "Methoxy Effect" often forces the molecule into specific planar or twisted conformations due to steric repulsion with ortho-protons, enhancing specificity for rigid binding sites (e.g., the colchicine site on tubulin).

-

Lipophilicity Tuning: It moderately increases

, facilitating membrane permeability without the solubility penalties associated with longer alkyl chains.

Therapeutic Sector A: Oncology and Tubulin Destabilization

The most potent application of methoxybenzene derivatives lies in vascular disrupting agents (VDAs) and antimitotics. The gold standard in this class is Combretastatin A-4 (CA-4) .

Mechanism of Action: The Colchicine Binding Site

CA-4 features a trimethoxybenzene ring (Ring A) linked to a methoxyphenol ring (Ring B) via a cis-olefin bridge.[1] The 3,4,5-trimethoxy motif is essential.[1][2] It mimics the biaryl system of colchicine, binding to the

Structure-Activity Relationship (SAR) Logic

The biological potency of anisole derivatives in oncology is governed by strict SAR rules. The diagram below illustrates the decision tree for optimizing these derivatives.

Figure 1: SAR logic flow for methoxybenzene derivatives. Note the dual role of para-methoxy groups in binding affinity and metabolic susceptibility.

Comparative Potency Data

The following table highlights how variations in the methoxy substitution pattern drastically alter cytotoxicity (

| Compound | Structure Note | Cell Line | IC50 (nM) | Activity Status |

| Combretastatin A-4 | 3,4,5-trimethoxy (Ring A) | MCF-7 (Breast) | 3.2 | Highly Potent |

| Combretastatin A-1 | 3,4,5-trimethoxy + 2,3-dimethoxy | Colon-26 | 5.0 | Potent |

| Analog 35a | No methoxy (Benzofuran core) | Jurkat | 3300 | Inactive |

| Analog 35i | C-5 Methoxy substituted | Jurkat | 30 | Potent |

Data Source: Aggregated from MDPI and NIH reviews on Combretastatin analogs [1, 3].

Therapeutic Sector B: Antioxidant & Antimicrobial Activity[3][4][5][6][7][8][9]

While oncology focuses on the trimethoxy motif, antioxidant and antimicrobial applications often rely on 2-methoxyphenols (Guaiacol derivatives like Eugenol and Ferulic Acid).[1]

The Radical Stabilization Mechanism

The antioxidant activity of methoxyphenols is not random; it is driven by the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism or Hydrogen Atom Transfer (HAT).

-

The phenolic

donates a hydrogen atom to a free radical. -

The resulting phenoxyl radical is stabilized by the electron-donating methoxy group in the ortho position.

-

This resonance stabilization prevents the molecule from becoming a reactive radical itself (the "pro-oxidant" effect seen in simple phenols).

Antimicrobial Membrane Disruption

Lipophilic methoxybenzene derivatives (e.g., Eugenol) partition into the lipid bilayer of bacterial cell membranes.[1] This disrupts membrane integrity, causing leakage of intracellular ions (

Metabolic Stability: The O-Demethylation Liability

A critical consideration for any researcher working with anisoles is metabolism. The methoxy group is a primary target for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).

Metabolic Pathway Diagram

Understanding this pathway is essential for designing prodrugs or improving half-life.

Figure 2: The oxidative O-demethylation pathway.[1] This conversion often increases polarity, facilitating excretion, but can also activate prodrugs (e.g., CA-4-Phosphate to CA-4).[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating methoxybenzene derivatives.

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To confirm the mechanism of action for anticancer hits, distinguishing them from general cytotoxins.

-

Reagent Prep: Suspend purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Keep on ice.

-

Baselinel: Transfer 100 µL of tubulin solution (2 mg/mL) into a pre-warmed (37°C) 96-well UV-transparent plate.

-

Treatment: Add 1 µL of the test methoxybenzene derivative (dissolved in DMSO) to achieve final concentrations of 1, 5, and 10 µM. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.[1]

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

-

Analysis: Plot Absorbance vs. Time.

-

Interpretation: A decrease in the slope or plateau height compared to the vehicle control indicates inhibition of polymerization.

-

Protocol B: DPPH Radical Scavenging Assay (High-Throughput)

Purpose: To quantify antioxidant capacity of methoxyphenols.[1]

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Solution must be deep purple.

-

Sample Prep: Prepare serial dilutions of the methoxybenzene derivative (10–200 µg/mL) in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH stock.

-

Incubation: Incubate in the dark at room temperature for 30 minutes. (Light degrades DPPH, causing false positives).[1]

-

Readout: Measure absorbance at 517 nm .

-

Calculation:

Calculate

References

-

Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Source: MDPI (Molecules). URL:[Link][1]

-

The biology of the combretastatins as tumour vascular targeting agents. Source: NIH (British Journal of Cancer). URL:[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Source: MDPI (Pharmaceuticals). URL:[Link][1]

-

Physico-chemical properties and antioxidant activities of methoxy phenols. Source: PubMed (Free Radical Biology and Medicine). URL:[Link]

-

Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole. Source: PubMed (Xenobiotica). URL:[Link][1]

Sources

An In-Depth Technical Guide to the Initial Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

Foreword: The Strategic Importance of Diaryl Ethers

The diaryl ether motif is a cornerstone in modern chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique structural and electronic properties, arising from the flexible yet robust C-O-C linkage between two aromatic systems, impart critical functionalities. The target molecule of this guide, 1-methoxy-4-(4-nitrophenoxy)benzene, serves as an exemplary scaffold. It features an electron-donating methoxy group on one ring and a powerful electron-withdrawing nitro group on the other, creating a polarized "push-pull" system. This electronic asymmetry makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates where such features can modulate ligand-target binding and pharmacokinetic properties.[1][2] Understanding its synthesis is not merely an academic exercise but a gateway to accessing a class of compounds with significant practical applications in drug development and materials science.[3][4]

Part 1: A Comparative Analysis of Synthetic Strategies

The formation of the aryl-oxygen-aryl bond is a well-explored area of organic synthesis. For a target like 1-methoxy-4-(4-nitrophenoxy)benzene, several robust strategies can be considered. The choice of method depends on factors such as starting material availability, cost, scalability, and desired purity.

-

Nucleophilic Aromatic Substitution (SNAr): This is arguably the most direct and efficient route for this specific target. The SNAr mechanism relies on the presence of a strong electron-withdrawing group (EWG) on an aryl halide, which activates the ring for attack by a nucleophile. In our case, the nitro group (-NO₂) at the para position of a halobenzene is a potent activator, stabilizing the negatively charged intermediate (Meisenheimer complex). The reaction involves the attack of a phenoxide on the activated aryl halide.[5]

-

Ullmann Condensation: A classic and powerful method for diaryl ether synthesis, the Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[6][7] Traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed using catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[8][9] This method is highly reliable, especially when SNAr is not feasible.

-

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Representing the cutting edge of cross-coupling chemistry, this method uses a palladium catalyst and specialized phosphine ligands to couple phenols and aryl halides.[7][10] It generally offers the mildest reaction conditions and the broadest substrate scope but often comes at a higher cost due to the precious metal catalyst and complex ligands.

Strategic Selection: For the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, the SNAr pathway is the recommended approach . The powerful activating effect of the para-nitro group on a simple aryl halide like 1-chloro-4-nitrobenzene makes this route highly efficient, cost-effective, and procedurally straightforward for a standard laboratory setting.

Part 2: Core Protocol — Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, self-validating protocol for the synthesis of the target compound. The causality behind each choice of reagent and condition is explained to ensure a deep understanding of the process.

Reaction Principle and Mechanism

The synthesis proceeds by reacting the potassium salt of 4-methoxyphenol (the nucleophile) with 1-chloro-4-nitrobenzene (the electrophilic substrate). The reaction is facilitated by the nitro group, which stabilizes the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: SNAr mechanism for the synthesis of the target diaryl ether.

Materials and Reagents

Quantitative data for a representative 10 mmol scale synthesis are provided below.

| Reagent | Formula | MW ( g/mol ) | Amount (g) | mmoles | Equivalents |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 | 10 | 1.0 |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.55 | 1.58 | 10 | 1.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 | 15 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

Step-by-Step Experimental Protocol

1. Preparation of the Nucleophile (In Situ):

- To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

- Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

- Rationale: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol (pKa ~10) to form the highly nucleophilic potassium 4-methoxyphenoxide. Using an excess (1.5 eq) ensures complete deprotonation. DMF is a polar aprotic solvent, which is ideal as it solvates the potassium cation but leaves the phenoxide anion highly reactive.[11]

- Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes.

2. Nucleophilic Aromatic Substitution Reaction:

- Add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) to the flask.

- Heat the reaction mixture to 120-130 °C using an oil bath.

- Rationale: Elevated temperature is required to overcome the activation energy for the formation and subsequent collapse of the Meisenheimer complex.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Check for the consumption of the starting materials and the appearance of a new, less polar product spot. The reaction is typically complete within 4-6 hours.

3. Product Isolation and Work-up:

- Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

- Slowly pour the dark reaction mixture into 250 mL of cold water with vigorous stirring. A solid precipitate should form.

- Rationale: The desired product is a non-polar organic molecule that is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, while the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent remain dissolved in the aqueous phase.

- Continue stirring for 30 minutes to ensure complete precipitation.

- Collect the crude solid product by vacuum filtration using a Büchner funnel.

- Wash the solid with copious amounts of water (3 x 50 mL) to remove any residual DMF and salts.

4. Purification:

- The crude product can be purified by recrystallization.

- Transfer the solid to a flask and add a minimal amount of hot ethanol or an ethanol/water mixture. Heat until all the solid dissolves.

- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

- Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product should be highly soluble in the hot solvent but sparingly soluble at low temperatures, allowing it to crystallize out while impurities remain in the solution.

Part 3: Characterization and Validation

Confirming the identity and purity of the synthesized 1-methoxy-4-(4-nitrophenoxy)benzene is a critical step.

Physical Properties

-

Appearance: Expected to be a pale yellow or off-white crystalline solid.

-

Molecular Formula: C₁₃H₁₁NO₄

-

Molecular Weight: 245.23 g/mol

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product, which serves to validate a successful synthesis.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.2 (d, 2H, Ar-H ortho to -NO₂), δ ~ 7.0 (d, 2H, Ar-H ortho to -NO₂), δ ~ 6.95 (m, 4H, Ar-H of methoxy-ring), δ ~ 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 164 (C-OAr), δ ~ 156 (C-OCH₃), δ ~ 149 (C-NO₂), δ ~ 142 (C-OAr), δ ~ 126 (CH), δ ~ 122 (CH), δ ~ 118 (CH), δ ~ 115 (CH), δ ~ 56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~ 1580 & 1340 (asymmetric & symmetric N-O stretch of -NO₂), ~ 1240 (asymmetric C-O-C stretch), ~ 1030 (symmetric C-O-C stretch) |

| Mass Spec (EI) | m/z 245 (M⁺) |

Part 4: Alternative Strategy — The Ullmann Condensation

For contexts where the SNAr reaction may be sluggish (e.g., with a less activated aryl halide), the Ullmann Condensation provides a robust alternative.[12]

Workflow Diagram

Caption: General experimental workflow for an Ullmann Condensation.

Key Considerations

-

Catalyst: Typically uses copper(I) salts like CuI or CuBr.[12]

-

Base: A strong base like K₂CO₃ or Cs₂CO₃ is required.

-

Solvent: High-boiling polar solvents such as pyridine, DMF, or DMA are common.

-

Temperature: The reaction usually requires higher temperatures than the SNAr route, often in the range of 150-200 °C.

-

Work-up: The work-up can be more complex due to the need to remove copper residues, often involving an ammonia/ammonium chloride wash.

While effective, the higher temperatures and need for a metal catalyst make the Ullmann condensation a secondary choice to the SNAr reaction for this particular target molecule.

Conclusion

The synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene is an excellent case study in the strategic application of fundamental organic reactions. While several pathways exist, the Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency, simplicity, and cost-effectiveness, driven by the potent activating nature of the nitro-substituent. The detailed protocol provided herein is designed to be a reliable and self-validating system for researchers and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles that ensure a successful outcome.

References

-

PrepChem. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

-

Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications. Available at: [Link]

-

Crévisy, C., et al. (2000). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 4-methoxy-2-((4-nitrophenyl)ethynyl)benzaldehyde. Available at: [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Available at: [Link]

-

Brainly. (2023). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

PubChemLite. (n.d.). 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene. Available at: [Link]

-

Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Available at: [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

-

Wu, J. (n.d.). Supporting Information for (E)-1-(4-methoxystyryl)benzene. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2025). Click chemistry in drug development recent trends and application. Available at: [Link]

-

Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]

-

MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Available at: [Link]

-

Semantic Scholar. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Available at: [Link]

Sources

- 1. Buy 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene | 14594-70-8 [smolecule.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. synarchive.com [synarchive.com]

- 7. books.rsc.org [books.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. prepchem.com [prepchem.com]

- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

Methodological & Application

Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene: A Detailed Application Note and Protocol for Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, a diaryl ether of significant interest in medicinal chemistry and materials science. Diaryl ether linkages are prevalent in numerous biologically active compounds and advanced materials, making their efficient synthesis a critical aspect of modern drug development and chemical research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction: The Significance of Diaryl Ethers

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aryl groups. This structural motif is a key component in a wide array of natural products and synthetic molecules with diverse biological activities, including antibiotics, anti-inflammatory agents, and anticancer drugs. The electronic and conformational properties imparted by the ether linkage can significantly influence a molecule's pharmacological profile. Consequently, robust and versatile methods for the synthesis of diaryl ethers are highly sought after in the pharmaceutical industry.

The target molecule, 1-methoxy-4-(4-nitrophenoxy)benzene, serves as a valuable building block for the synthesis of more complex molecules. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functional groups.

While several methods exist for the formation of diaryl ether bonds, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings, the Ullmann condensation remains a powerful and widely used technique, particularly for syntheses involving electron-deficient phenols like 4-nitrophenol.[1][2][3]

Mechanistic Insights: The Ullmann Condensation

The synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene from 4-nitrophenol and a suitable methoxy-substituted aryl halide is effectively achieved via the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a reliable method for the formation of the C-O bond between the two aryl moieties.[1][2]

The reaction is believed to proceed through the following key steps:

-

Deprotonation of the Phenol: In the presence of a base, 4-nitrophenol is deprotonated to form the corresponding 4-nitrophenoxide anion. The choice of base is critical; moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to ensure efficient deprotonation without promoting side reactions.[4]

-

Formation of a Copper(I) Phenoxide Complex: The 4-nitrophenoxide anion coordinates with the copper(I) catalyst (e.g., CuI) to form a copper(I) phenoxide species. This step is crucial as it activates the phenoxide for the subsequent coupling reaction.[1]

-

Oxidative Addition: The aryl halide (in this case, 4-bromoanisole or 4-iodoanisole) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a transient copper(III) intermediate.

-

Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired diaryl ether product and regenerates a copper(I) species, thus completing the catalytic cycle.

The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typical for Ullmann condensations as it helps to dissolve the reactants and facilitate the reaction at the required elevated temperatures.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Nitrophenol | 139.11 | 10.0 | 1.39 g |

| 4-Bromoanisole | 187.04 | 12.0 | 2.24 g (1.5 mL) |

| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Ethyl Acetate | - | - | As needed |

| Hexanes | - | - | As needed |

| Deionized Water | - | - | As needed |

| Brine (saturated NaCl) | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

| Silica Gel (230-400 mesh) | - | - | As needed |

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol), 4-bromoanisole (2.24 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add N,N-dimethylformamide (20 mL) to the flask via a syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 120-140 °C in an oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 100 mL of deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a solid or a viscous oil. Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-methoxy-4-(4-nitrophenoxy)benzene as a solid.

-

Product Characterization

The identity and purity of the synthesized 1-methoxy-4-(4-nitrophenoxy)benzene should be confirmed by standard analytical techniques.

-

Melting Point: The purified product should have a sharp melting point. The literature value for the closely related compound 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene is 122-124 °C, and the target compound is expected to have a distinct melting point.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings and the methoxy group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

References

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-methoxy-4-(4-nitrophenoxy)benzene

Introduction: The Structural Significance of 1-methoxy-4-(4-nitrophenoxy)benzene

1-methoxy-4-(4-nitrophenoxy)benzene is a diaryl ether featuring two distinct para-substituted benzene rings linked by an oxygen atom. One ring is functionalized with an electron-donating methoxy group (-OCH₃), while the other bears a strongly electron-withdrawing nitro group (-NO₂). This electronic asymmetry makes it an interesting model compound for studying substituent effects in nuclear magnetic resonance (NMR) spectroscopy. As a key intermediate in various chemical syntheses, its unambiguous structural verification is paramount.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition, processing, and detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causal relationships between the molecular structure and the observed spectral features, offering a field-proven protocol for its characterization.

Theoretical Foundation: Predicting the NMR Landscape

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

The Influence of Substituents on Aromatic Systems

In 1-methoxy-4-(4-nitrophenoxy)benzene, the electronic properties of the methoxy and nitro groups dictate the chemical shifts of the aromatic protons and carbons.

-

Electron-Donating Group (EDG) - The Methoxy Ring: The methoxy group (-OCH₃) donates electron density to the attached benzene ring (Ring A) via resonance. This increases the shielding of the aromatic nuclei, causing their signals to appear at a lower chemical shift (upfield).[3] This effect is most pronounced at the ortho and para positions relative to the substituent.

-

Electron-Withdrawing Group (EWG) - The Nitro Ring: Conversely, the nitro group (-NO₂) strongly withdraws electron density from its attached benzene ring (Ring B). This deshields the aromatic nuclei, causing their signals to shift significantly downfield (higher ppm values).[3][4]

Spin-Spin Coupling: Deciphering Connectivity

In aromatic systems, protons on adjacent carbons (ortho-protons) couple with each other, resulting in signal splitting. This ³J-coupling typically has a constant (³J_HH) between 6-10 Hz.[5] Coupling between meta-protons (⁴J_HH, 1-3 Hz) and para-protons (⁵J_HH, ~0 Hz) is much weaker and often not resolved in standard spectra.[6][7] For para-disubstituted rings, this often results in a characteristic pattern of two doublets, especially when the two substituents are electronically different.[3][8]

Experimental Workflow and Protocols

This section details the step-by-step methodology for acquiring high-quality NMR data for 1-methoxy-4-(4-nitrophenoxy)benzene.

Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of 1-methoxy-4-(4-nitrophenoxy)benzene.

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with aromatic signals.[9]

-

Standard: Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm).

-

Transfer: Vortex the sample until fully dissolved and transfer the solution to a standard 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition (400 MHz)

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 20 ppm

-

-

Processing: Apply Fourier transformation (FT) with an exponential window function (line broadening of 0.3 Hz). Phase correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

-

Number of Scans (NS): 1024 (A higher number of scans is needed due to the low natural abundance of ¹³C).[10]

-

Relaxation Delay (D1): 2.0 seconds

-

Spectral Width (SW): 240 ppm

-

-

Processing: Apply Fourier transformation with an exponential window function (line broadening of 1.0 Hz). Phase correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent signal (δ = 77.16 ppm).[9]

Spectral Interpretation and Data Assignment

The following sections detail the assignment of the signals observed in the ¹H and ¹³C NMR spectra based on the theoretical principles discussed earlier.

Molecular Structure with Atom Numbering

Caption: Structure of 1-methoxy-4-(4-nitrophenoxy)benzene with IUPAC numbering.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: a singlet for the methoxy group and two AA'BB' systems for the aromatic protons.

-

Methoxy Signal: A sharp singlet integrating to three protons is expected for the methoxy group (-OCH₃). Due to the shielding effect of the adjacent oxygen, this signal will appear upfield, typically around δ 3.8-3.9 ppm .[11]

-

Ring A Protons (Methoxy-substituted): These four protons form an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) are shielded and will appear further upfield than the protons ortho to the ether oxygen (H-2, H-6). This results in two signals, each integrating to two protons. They typically appear as doublets due to strong ortho-coupling.

-

H-3, H-5: Expected around δ 6.9-7.0 ppm .

-

H-2, H-6: Expected around δ 7.0-7.1 ppm .

-

-

Ring B Protons (Nitro-substituted): These four protons also form an AA'BB' system. The strong deshielding effect of the nitro group shifts these signals significantly downfield.[3]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.25 | d | ~9.0 | 2H | H-3', H-5' |

| ~7.15 | d | ~9.0 | 2H | H-2', H-6' |

| ~7.05 | d | ~9.2 | 2H | H-2, H-6 |

| ~6.95 | d | ~9.2 | 2H | H-3, H-5 |

| ~3.85 | s | - | 3H | H-7 (-OCH₃) |

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals due to molecular symmetry. Aromatic carbons typically resonate between 110-160 ppm.[3][14]

-

Methoxy Carbon: The carbon of the -OCH₃ group (C-7) will appear upfield, typically around δ 55-56 ppm .[15]

-

Ring A Carbons:

-

C-4 (-OCH₃ bearing): This quaternary carbon is shielded and expected around δ 156-158 ppm .

-

C-1 (-O- bearing): This quaternary carbon is also attached to oxygen and will be downfield, but slightly upfield from C-1', estimated around δ 150-152 ppm .

-

C-3, C-5: These carbons are ortho to the -OCH₃ group and are strongly shielded, appearing around δ 115-116 ppm .

-

C-2, C-6: These carbons are meta to the -OCH₃ group and will be less shielded, appearing around δ 121-122 ppm .

-

-

Ring B Carbons:

-

C-1' (-O- bearing): This quaternary carbon is deshielded by the ether oxygen and the EWG on the ring, expected around δ 163-164 ppm .

-

C-4' (-NO₂ bearing): The carbon directly attached to the nitro group will be significantly deshielded, but its signal can be broad or of lower intensity. Expected around δ 142-143 ppm .

-

C-2', C-6': These carbons are meta to the nitro group and will appear around δ 118-120 ppm .

-

C-3', C-5': These carbons are ortho to the nitro group and are strongly deshielded, appearing around δ 125-126 ppm .

-

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~163.5 | C-1' |

| ~157.0 | C-4 |

| ~151.0 | C-1 |

| ~142.5 | C-4' |

| ~125.8 | C-3', C-5' |

| ~121.5 | C-2, C-6 |

| ~119.0 | C-2', C-6' |

| ~115.5 | C-3, C-5 |

| ~55.8 | C-7 (-OCH₃) |

Conclusion

This application note has established a robust framework for the ¹H and ¹³C NMR analysis of 1-methoxy-4-(4-nitrophenoxy)benzene. By understanding the fundamental principles of substituent effects and spin-spin coupling, one can confidently assign all proton and carbon signals. The provided protocols for sample preparation and data acquisition are optimized for generating high-resolution spectra suitable for structural confirmation and purity analysis, making this guide an essential tool for synthetic chemists and researchers in pharmaceutical development.

References

- Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1976). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 54(5), 767-771.

- Wiley-VCH. (n.d.). SUPPORTING INFORMATION - Efficient and Copper-Free Sonogashira Cross-Coupling Reaction. Wiley Online Library.

- Fiveable. (2025). Para-Substituted Benzenes Definition. Fiveable Organic Chemistry.

- Duke University Health System. (2026). The Duke NMR Center Coupling constants. Duke University.

- Smolecule. (2024). 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene. Smolecule.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.

- PrepChem.com. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. PrepChem.

- Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- YouTube. (2015, April 22).

- Scribd. (n.d.). NMR Coupling Constants Explained.

- Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual.

- PubChem. (2025). 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- Moodle. (n.d.).

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 859-868.

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

- ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- The Royal Society of Chemistry. (n.d.).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

Sources

- 1. Buy 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene | 14594-70-8 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. fiveable.me [fiveable.me]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. bhu.ac.in [bhu.ac.in]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-methoxy-4-(4-nitrophenoxy)benzene in dye synthesis

Technical Application Note: High-Performance Azo Dye Synthesis via 1-Methoxy-4-(4-nitrophenoxy)benzene Scaffolds

Executive Summary

This application note details the utilization of 1-methoxy-4-(4-nitrophenoxy)benzene (CAS: 6337-24-2) as a critical intermediate in the synthesis of thermally stable Disperse Azo Dyes and pigments. While the diphenyl ether moiety is frequently explored in medicinal chemistry for kinase inhibition, its application in color chemistry is prized for imparting sublimation fastness and thermal stability to disperse dyes used on polyester substrates.

The ether linkage (

Chemical Profile & Material Specifications

Before initiating synthesis, verify the starting material specifications.

| Property | Specification |

| Compound Name | 1-methoxy-4-(4-nitrophenoxy)benzene |

| Synonyms | 4-Methoxy-4'-nitrodiphenyl ether; p-(p-Nitrophenoxy)anisole |

| CAS Number | 6337-24-2 |

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 107°C – 109°C |

| Solubility | Soluble in acetone, DMF, chloroform; Insoluble in water |

Synthetic Workflow: From Nitro-Ether to Azo Chromophore

The transformation of 1-methoxy-4-(4-nitrophenoxy)benzene into a functional dye follows a strict three-stage protocol: Reduction , Diazotization , and Coupling .

Visualizing the Pathway

Figure 1: Strategic synthesis workflow converting the nitro precursor into a functional azo dye.[1][2]

Detailed Experimental Protocols

Stage 1: Activation via Béchamp Reduction

Objective: Convert the electron-withdrawing nitro group into a nucleophilic amino group.

Rationale: While catalytic hydrogenation (

Protocol:

-